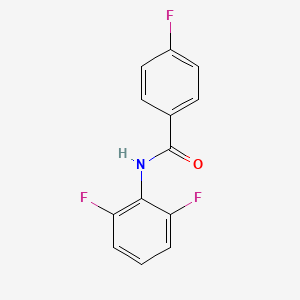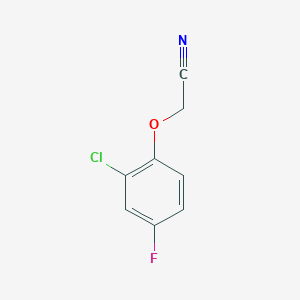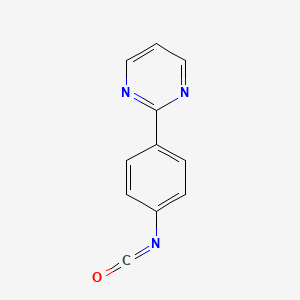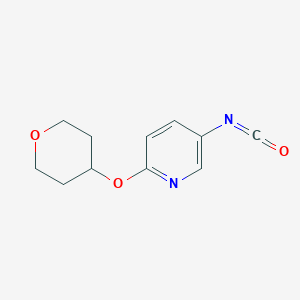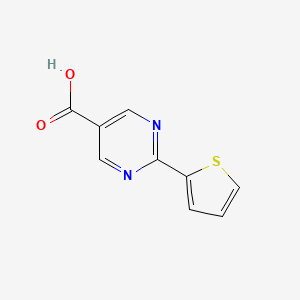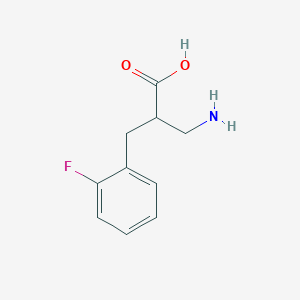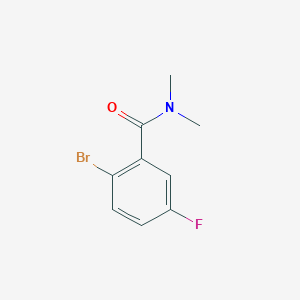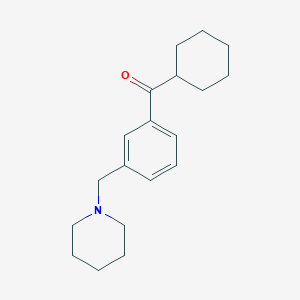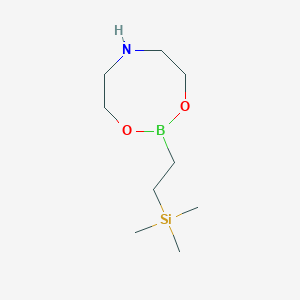
Didymium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didymium chloride is a chemical compound composed of a mixture of rare earth elements, primarily praseodymium and neodymium. The term “didymium” originates from the Greek word “didymos,” meaning twin, reflecting its composition of two closely related elements. This compound is known for its unique optical properties and is used in various industrial and scientific applications.
科学的研究の応用
Didymium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a dopant in glass manufacturing to improve optical properties.
Biology: Utilized in spectroscopic studies to investigate the behavior of biological molecules.
Medicine: Employed in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Used in the production of specialized glass and ceramics, as well as in the manufacturing of permanent magnets.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Didymium chloride can be synthesized through the reaction of didymium oxide with hydrochloric acid. The reaction typically involves dissolving didymium oxide in concentrated hydrochloric acid, followed by evaporation of the solution to obtain this compound crystals. The reaction can be represented as follows:
Didymium oxide+Hydrochloric acid→Didymium chloride+Water
Industrial Production Methods: Industrial production of this compound often involves the extraction of didymium from monazite or bastnäsite ores. The ores are first treated with sulfuric acid to separate the rare earth elements. The resulting mixture is then subjected to solvent extraction and ion exchange processes to isolate didymium. The isolated didymium is then reacted with hydrochloric acid to produce this compound.
化学反応の分析
Types of Reactions: Didymium chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form didymium oxide.
Reduction: this compound can be reduced to its metallic form using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other halides such as sodium chloride or potassium chloride in aqueous solutions.
Major Products Formed:
Oxidation: Didymium oxide.
Reduction: Metallic didymium.
Substitution: Corresponding halide salts.
作用機序
The mechanism of action of didymium chloride involves its interaction with various molecular targets and pathways. In catalysis, this compound acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of chemical reactions. In spectroscopic studies, this compound’s unique optical properties allow it to absorb and emit light at specific wavelengths, making it useful for analyzing the behavior of molecules.
類似化合物との比較
Didymium chloride is unique due to its composition of praseodymium and neodymium. Similar compounds include:
Praseodymium chloride: Contains only praseodymium and has distinct optical properties.
Neodymium chloride: Contains only neodymium and is widely used in the production of neodymium magnets.
Lanthanum chloride: Contains lanthanum and is used in various industrial applications.
Compared to these compounds, this compound offers a combination of properties from both praseodymium and neodymium, making it versatile for a range of applications.
特性
IUPAC Name |
trichloroneodymium;trichloropraseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUHLHXFJEOTI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pr](Cl)Cl.Cl[Nd](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6NdPr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648750 |
Source


|
| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11098-90-1 |
Source


|
| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)
